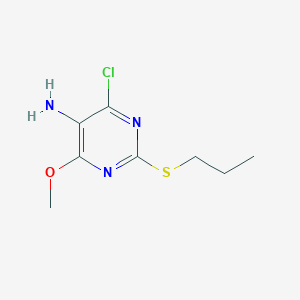

4-Chloro-6-methoxy-2-propylsulfanylpyrimidin-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

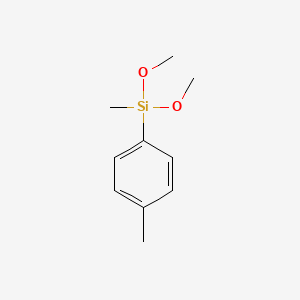

Molecular Structure Analysis

The molecular structure of “4-Chloro-6-methoxy-2-propylsulfanylpyrimidin-5-amine” can be obtained from databases like PubChem . The exact mass of the molecule is 233.0389609 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chloro-6-methoxy-2-propylsulfanylpyrimidin-5-amine” include a molecular weight of 233.72 g/mol, a topological polar surface area of 86.3 Ų, and a complexity of 175 .Aplicaciones Científicas De Investigación

Application in Organic Synthesis

The compound “4-Chloro-6-ethoxy-2-(methylthio)pyrimidine” is a multifunctionalised pyrimidine scaffold that is used in organic synthesis . It is synthesized by reacting “4,6-Dichloro-2-(methylthio)pyrimidine” with EtONa in EtOH, at approximately 20 °C, for 2 hours . The yield of this reaction is 89% .

Application in Antitumor Activity

Pyrimidines find a plethora of uses as pharmaceuticals, as anti-inflammatory, anti-microbial, anti-HIV, anti-malarial and anti-tumour agents . For example, “4-Chloro-6-methoxy-2-methyl-3-nitroquinoline” is a key intermediate for the synthesis of quinoline inhibitors, which have been reported for their applications in tumor treatments .

Application in Heterocycle Synthesis

The compound “4-Chloro-6-ethoxy-2-(methylthio)pyrimidine” is a useful multifunctionalised pyrimidine scaffold . It is synthesized by reacting “4,6-Dichloro-2-(methylthio)pyrimidine” with EtONa in EtOH, at approximately 20 °C, for 2 hours . The yield of this reaction is 89% . This compound can be used as a starting material for the synthesis of various heterocyclic compounds .

Application in Pharmaceutical Industry

The compound “4-Chloro-6-methoxy-2-methylpyrimidine” is used in the pharmaceutical industry . It is used in the synthesis of various pharmaceutical products . The specific methods of application and experimental procedures would depend on the specific pharmaceutical product being synthesized .

Application in Antimicrobial Activity

The presence of quinolone and 2-hydroxyquinoline moiety can increase the inhibitory effect against microbial strains . These results confirm that the bulky substituted coumarylthiazole moiety is still more active against both references and MDR and fungal strains than 5-phenylthiazole moiety .

Propiedades

IUPAC Name |

4-chloro-6-methoxy-2-propylsulfanylpyrimidin-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3OS/c1-3-4-14-8-11-6(9)5(10)7(12-8)13-2/h3-4,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDHSRIQZGJJDTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC(=C(C(=N1)Cl)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-methoxy-2-(propylthio)-5-pyrimidinamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzenesulfonic acid, 3-[[4-[(4-hydroxy-3-methylphenyl)azo]-3-methoxyphenyl]azo]-, monosodium salt](/img/structure/B1144341.png)